![molecular formula C12H27N3S3 B12514235 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane CAS No. 820241-34-7](/img/structure/B12514235.png)
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of three 2-(methylsulfanyl)ethyl groups attached to the triazine ring
Méthodes De Préparation
The synthesis of 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane typically involves the reaction of triazine derivatives with 2-(methylsulfanyl)ethyl groups. One common method involves the use of 1,3,5-triazine as a starting material, which undergoes nucleophilic substitution reactions with 2-(methylsulfanyl)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane involves its ability to form stable complexes with metal ions. The sulfur atoms in the 2-(methylsulfanyl)ethyl groups act as ligands, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various applications, including catalysis and radiopharmaceuticals.
Comparaison Avec Des Composés Similaires
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane can be compared with other similar compounds, such as:
1,3,5-Triazine: The parent compound, which lacks the 2-(methylsulfanyl)ethyl groups.
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazacyclododecane: A similar compound with a larger ring size and different coordination properties.
1,4,7,10-Tetrakis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetrazacyclododecane: Another related compound with four 2-(methylsulfanyl)ethyl groups and a different ring structure. The uniqueness of this compound lies in its specific ring size and the presence of three 2-(methylsulfanyl)ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
820241-34-7 |
|---|---|
Formule moléculaire |
C12H27N3S3 |
Poids moléculaire |
309.6 g/mol |
Nom IUPAC |
1,3,5-tris(2-methylsulfanylethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C12H27N3S3/c1-16-7-4-13-10-14(5-8-17-2)12-15(11-13)6-9-18-3/h4-12H2,1-3H3 |
Clé InChI |
GZKLDLFFKKDVMM-UHFFFAOYSA-N |
SMILES canonique |
CSCCN1CN(CN(C1)CCSC)CCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




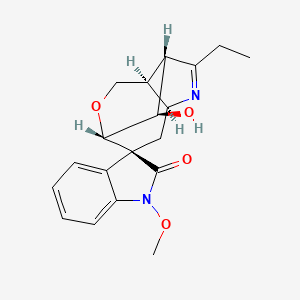

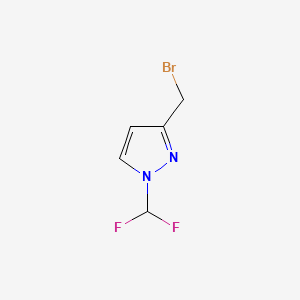
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
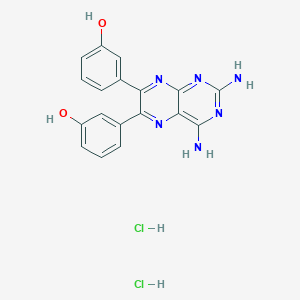
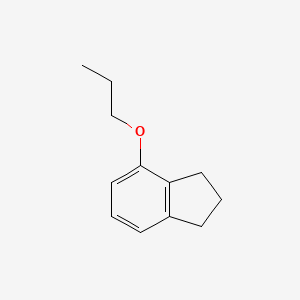
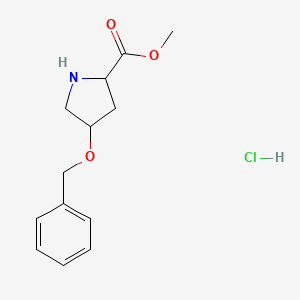
![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
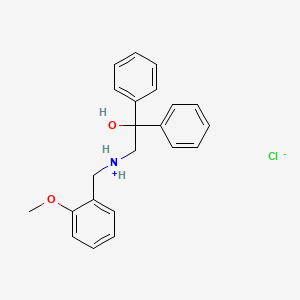
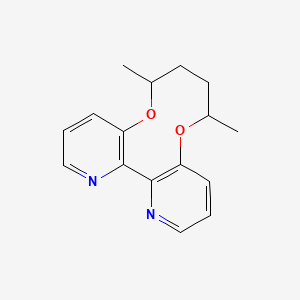
![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
